molecular formula C10H10F2O2 B12846956 4-(2,2-Difluoroethoxy)acetophenone

4-(2,2-Difluoroethoxy)acetophenone

Cat. No.: B12846956
M. Wt: 200.18 g/mol
InChI Key: QEPTZYTZSSOSKQ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)acetophenone is a fluorinated aromatic ketone characterized by a para-substituted acetophenone core (C₆H₅-C(O)-CH₃) modified with a 2,2-difluoroethoxy (-OCH₂CF₂) group at the 4-position of the benzene ring. The incorporation of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-[4-(2,2-difluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H10F2O2/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3

InChI Key

QEPTZYTZSSOSKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process. The general reaction scheme is as follows:

4-Hydroxyacetophenone+2,2-DifluoroethanolK2CO3,Reflux4-(2,2-Difluoroethoxy)acetophenone\text{4-Hydroxyacetophenone} + \text{2,2-Difluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{4-(2,2-Difluoroethoxy)acetophenone} 4-Hydroxyacetophenone+2,2-DifluoroethanolK2​CO3​,Reflux​4-(2,2-Difluoroethoxy)acetophenone

Industrial Production Methods

Industrial production methods for 4-(2,2-Difluoroethoxy)acetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-(2,2-difluoroethoxy)benzoic acid.

    Reduction: Formation of 4-(2,2-difluoroethoxy)phenylethanol.

    Substitution: Formation of halogenated or nitrated derivatives of 4-(2,2-difluoroethoxy)acetophenone.

Scientific Research Applications

4-(2,2-Difluoroethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of 4-(2,2-Difluoroethoxy)acetophenone with structurally related acetophenone derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Synthesis Method Melting Point (°C) Key References
4-(2,2-Difluoroethoxy)acetophenone* C₁₀H₁₀F₂O₂ 212.19 -OCH₂CF₂ (para) Likely via nucleophilic substitution or Hoesch reaction N/A Inferred
4-(Trifluoromethoxy)acetophenone C₉H₇F₃O₂ 204.15 -OCF₃ (para) Friedel-Crafts acylation N/A
4-Fluoro-2-hydroxyacetophenone C₈H₇FO₂ 154.14 -F (para), -OH (ortho) Hoesch reaction 210–215
4-(2-Hydroxyethoxy)acetophenone C₁₀H₁₂O₃ 180.20 -OCH₂CH₂OH (para) Chromatographic isolation N/A
4′-(Dimethylamino)-2,2,2-Trifluoroacetophenone C₁₀H₁₀F₃NO 217.19 -N(CH₃)₂ (para), -CF₃ (ketone) Multistep alkylation/acylation N/A

Key Observations

Fluorine Substitution Effects: The 2,2-difluoroethoxy group (-OCH₂CF₂) balances electronegativity and steric bulk, differing from the smaller -OCF₃ group (higher fluorine content) in 4-(Trifluoromethoxy)acetophenone. This impacts reactivity and solubility .

Synthetic Pathways: Fluorinated acetophenones are commonly synthesized via Hoesch reactions (e.g., fluorophenylacetonitrile condensation) or Friedel-Crafts acylation (e.g., trifluoromethoxy derivatives) . The 2,2-difluoroethoxy group may be introduced via nucleophilic substitution of a hydroxylated precursor or direct fluorination of an ethoxy intermediate .

Physical Properties: Melting points vary significantly with substituents. For example, 4-Fluoro-2-hydroxyacetophenone melts at 210–215°C due to intermolecular hydrogen bonding, while halogenated derivatives like 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exhibit higher melting points (192°C) .

Applications: Fluorinated acetophenones serve as intermediates in drug synthesis. For instance, 4-(Trifluoromethoxy)acetophenone is used in agrochemicals, while hydroxyacetophenones (e.g., compound 1 from ) are bioactive natural products .

Biological Activity

4-(2,2-Difluoroethoxy)acetophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 4-(2,2-Difluoroethoxy)acetophenone can be represented as follows:

  • Molecular Formula : C10H10F2O2
  • Molecular Weight : 216.18 g/mol

The presence of the difluoroethoxy group is significant as it may influence the compound's lipophilicity and overall biological activity.

Antimicrobial Activity

Research indicates that 4-(2,2-Difluoroethoxy)acetophenone exhibits notable antimicrobial properties. A study focused on various acetophenones found that derivatives with similar structures were effective against biofilm-forming marine microorganisms, including bacteria and fungi. The compound demonstrated significant inhibition of the settlement of mussel larvae and growth inhibition of the bacterium Roseobacter litoralis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundOrganism TestedInhibition (%)Reference
4-(2,2-Difluoroethoxy)acetophenoneRoseobacter litoralisSignificant
Acetophenone 7aNavicula sp.EC50 = 26.73 µM
Acetophenone 6aM. galloprovincialisHigh

Antioxidant Activity

The antioxidant potential of 4-(2,2-Difluoroethoxy)acetophenone has also been evaluated. Derivatives of acetophenones were screened for their ability to scavenge DPPH radicals, a common assay for assessing antioxidant activity. The results indicated that certain derivatives showed antioxidant activity comparable to or exceeding that of ascorbic acid, suggesting that modifications in the acetophenone structure can enhance this property .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
4-(2,2-Difluoroethoxy)acetophenoneTBD
Ascorbic Acid58.2

Anticancer Activity

The anticancer effects of compounds related to 4-(2,2-Difluoroethoxy)acetophenone have been investigated in vitro against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The findings suggest that these compounds exhibit cytotoxic effects, with varying degrees depending on the specific structural modifications made to the acetophenone scaffold .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
4-(2,2-Difluoroethoxy)acetophenoneU-87TBD
Related DerivativeMDA-MB-231Higher than U-87

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that 4-(2,2-Difluoroethoxy)acetophenone was effective against biofilm-forming bacteria and showed lower toxicity to non-target species compared to traditional biocides .
  • Antioxidant Screening : In comparative studies using DPPH radical scavenging assays, several derivatives demonstrated superior antioxidant capabilities relative to ascorbic acid, indicating potential applications in health supplements or pharmaceuticals .
  • Cytotoxicity Profiles : The cytotoxic effects observed in cancer cell lines suggest that further exploration into structure-activity relationships could yield promising therapeutic agents for cancer treatment .

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